molecular formula C11H21NO3 B1373615 tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate CAS No. 1354957-79-1

tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate

Cat. No.: B1373615
CAS No.: 1354957-79-1
M. Wt: 215.29 g/mol
InChI Key: SWYKJBCLLWWIHE-UHFFFAOYSA-N
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Description

tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method includes the reaction of tert-butyl carbamate with 2-hydroxycyclopentylmethyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzymatic activity. The pathways involved include nucleophilic attack on the carbamate group, leading to the formation of stable enzyme-inhibitor complexes .

Comparison with Similar Compounds

  • tert-butyl carbamate
  • tert-butyl N-methylcarbamate
  • tert-butyl N-(2-hydroxyethyl)carbamate

Comparison: tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate is unique due to the presence of the cyclopentyl ring, which imparts specific steric and electronic properties. This makes it more selective in certain reactions compared to other tert-butyl carbamates. The hydroxy group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Biological Activity

Tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate is a carbamate derivative notable for its potential biological activities. This compound exhibits various mechanisms of action, making it a subject of interest in pharmacological research. This article reviews its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉N₁O₃
  • Molecular Weight : 215.29 g/mol
  • Functional Groups : Carbamate, hydroxyl group, and a tert-butyl moiety.

The presence of the hydroxyl group enhances the compound's reactivity, while the tert-butyl group provides steric protection, influencing binding affinity to biological targets.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This is particularly relevant in the context of neurodegenerative diseases where enzyme dysregulation is prevalent.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by reducing oxidative stress markers in cellular models .
  • Neuroprotective Effects : In vitro studies indicate that it may protect astrocytes from apoptosis induced by amyloid beta peptides, potentially offering therapeutic avenues for Alzheimer's disease .

In Vitro Studies

In vitro experiments have demonstrated that this compound possesses several biological activities:

  • Neuroprotection : The compound has shown moderate protective effects against amyloid beta-induced cell death in astrocytes. It reduces levels of pro-inflammatory cytokines such as TNF-α and decreases free radical production .
  • Enzyme Interaction : It acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in amyloidogenesis and neurotransmitter degradation, respectively .

In Vivo Studies

In vivo assessments have provided additional insights into the compound's efficacy:

  • Scopolamine Model : In a scopolamine-induced oxidative stress model in rats, treatment with the compound resulted in a reduction of malondialdehyde (MDA) levels, indicating decreased lipid peroxidation. However, the effects were less pronounced compared to standard treatments such as galantamine .
  • Anti-inflammatory Activity : Studies have indicated that related carbamate compounds exhibit significant anti-inflammatory effects when tested using the carrageenan-induced rat paw edema model. The percentage inhibition ranged from 39% to 54% compared to control groups .

Case Studies

A series of case studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer’s Disease : Research indicates that compounds with similar structures can modulate amyloid plaque formation and improve cognitive function in animal models .
  • Pain Management : Related compounds have been evaluated for their anti-inflammatory properties, suggesting potential use in managing pain through modulation of inflammatory pathways .

Properties

IUPAC Name

tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYKJBCLLWWIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354957-79-1
Record name tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate
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